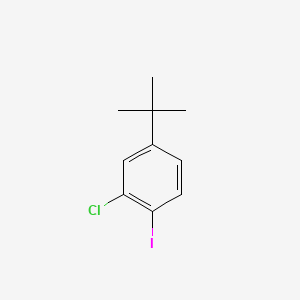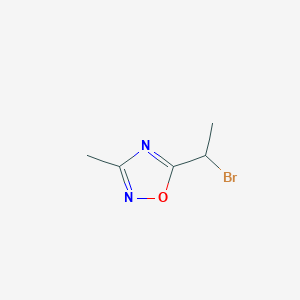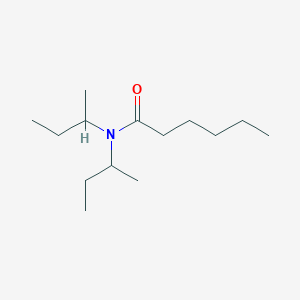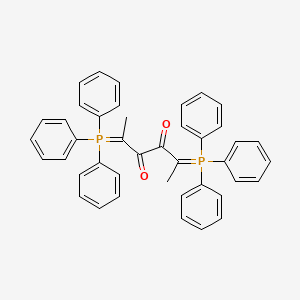
4-(Tert-butyl)-2-chloro-1-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butyl)-2-chloro-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a tert-butyl group, a chlorine atom, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-chloro-1-iodobenzene can be achieved through several methods. One common approach involves the halogenation of 4-(Tert-butyl)phenol. The process typically includes the following steps:
Bromination: 4-(Tert-butyl)phenol is first brominated using bromine in the presence of a suitable catalyst to form 4-(Tert-butyl)-2-bromophenol.
Chlorination: The brominated compound is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to yield 4-(Tert-butyl)-2-chlorophenol.
Iodination: Finally, the chlorinated compound is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butyl)-2-chloro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of compounds like 4-(Tert-butyl)-2-chloro-1-aminobenzene.
Oxidation: Formation of compounds like this compound-1-ol.
Reduction: Formation of compounds like 4-(Tert-butyl)-2-chlorobenzene.
Applications De Recherche Scientifique
4-(Tert-butyl)-2-chloro-1-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of 4-(Tert-butyl)-2-chloro-1-iodobenzene involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms and the tert-butyl group. The compound can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Tert-butyl)-2-chlorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-(Tert-butyl)-2-iodobenzene:
4-(Tert-butyl)-2-bromobenzene: Contains a bromine atom instead of chlorine or iodine, leading to different reactivity patterns.
Uniqueness
4-(Tert-butyl)-2-chloro-1-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows for a wide range of chemical transformations. The tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and stability.
Propriétés
Formule moléculaire |
C10H12ClI |
|---|---|
Poids moléculaire |
294.56 g/mol |
Nom IUPAC |
4-tert-butyl-2-chloro-1-iodobenzene |
InChI |
InChI=1S/C10H12ClI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |
Clé InChI |
SAEILTHNFSKVJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14085331.png)
![1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085335.png)

![[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol](/img/structure/B14085338.png)
![7-Bromo-1-(2,3-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085340.png)


![2-[[5-(Diaminomethylideneamino)-2-[[3-(4-hydroxyphenyl)-2-[(2-hydroxy-3-phenylpropanoyl)amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanamide](/img/structure/B14085375.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085383.png)

![1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14085399.png)

![Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14085408.png)
![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
